Benzenemethanol, alpha-(1-aminoethyl)-2-methoxy-5-methyl-(9CI)
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Overview
Description
Benzenemethanol, alpha-(1-aminoethyl)-2-methoxy-5-methyl-(9CI) is an organic compound with the molecular formula C9H13NO. It is also known by other names such as Benzyl alcohol, alpha-(1-aminoethyl)-. This compound is characterized by the presence of a benzene ring substituted with a methanol group, an aminoethyl group, a methoxy group, and a methyl group. It is a white solid that is soluble in alcohol and ether but insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing Benzenemethanol, alpha-(1-aminoethyl)-2-methoxy-5-methyl-(9CI) involves the reaction of benzyl tert-butylamine with formaldehyde in the presence of sodium hydroxide. This reaction produces a condensation product, which is then treated with hydrochloric acid to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol, alpha-(1-aminoethyl)-2-methoxy-5-methyl-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl alcohol derivatives.
Scientific Research Applications
Benzenemethanol, alpha-(1-aminoethyl)-2-methoxy-5-methyl-(9CI) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Used in the production of dyes, lubricants, and other chemical products.
Mechanism of Action
The mechanism of action of Benzenemethanol, alpha-(1-aminoethyl)-2-methoxy-5-methyl-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
Norephedrine: Similar structure but lacks the methoxy group.
Cathine: Similar structure but lacks the methoxy and methyl groups.
Ephedrine: Similar structure but has a different substitution pattern on the benzene ring.
Uniqueness
Benzenemethanol, alpha-(1-aminoethyl)-2-methoxy-5-methyl-(9CI) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and methyl groups differentiates it from other similar compounds and influences its reactivity and interactions .
Properties
CAS No. |
791739-17-8 |
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Molecular Formula |
C11H17NO2 |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
2-amino-1-(2-methoxy-5-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C11H17NO2/c1-7-4-5-10(14-3)9(6-7)11(13)8(2)12/h4-6,8,11,13H,12H2,1-3H3 |
InChI Key |
TZOQRNSNVWMTCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(C(C)N)O |
Origin of Product |
United States |
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